molecular formula C8H7N3O B12816765 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one

1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one

Cat. No.: B12816765
M. Wt: 161.16 g/mol
InChI Key: KMXIMRTZOYPUJD-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent steps involve the formation of tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate, which is then cyclized and chlorinated to produce the final compound .

Chemical Reactions Analysis

1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the nitrogen atoms in the ring system. .

Scientific Research Applications

1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to reactivate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells. This reactivation is achieved through the binding of the compound to the mutant form of p53, restoring its wild-type conformation and function .

Comparison with Similar Compounds

1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one can be compared with other imidazo[1,2-a]pyrazine derivatives:

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-imidazo[1,2-a]pyrazin-6-ylethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-11-3-2-9-8(11)4-10-7/h2-5H,1H3

InChI Key

KMXIMRTZOYPUJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=CN=C2C=N1

Origin of Product

United States

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